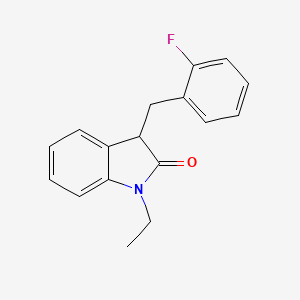![molecular formula C16H15ClN2O B11352186 2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11352186.png)
2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives.
Scientific Research Applications
2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides
- Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
Uniqueness
2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific structural features and the presence of both benzodiazole and phenoxyethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15ClN2O |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-9-12(7-8-13(10)17)20-11(2)16-18-14-5-3-4-6-15(14)19-16/h3-9,11H,1-2H3,(H,18,19) |
InChI Key |
SHIGCHTVRLVPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=NC3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352106.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11352112.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11352126.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11352131.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B11352133.png)
![(4-Propoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352152.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11352154.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11352168.png)
![N-(diphenylmethyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352170.png)
![(4-Fluorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352185.png)
![N-(2,3-dimethylphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11352189.png)
![N-(5-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352190.png)
